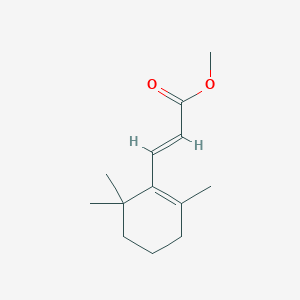
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl groups and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield.
化学反应分析
Types of Reactions
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes or receptors, influencing biological activity.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is unique due to its specific ester functional group and the position of the double bond in the cyclohexene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.
生物活性
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, commonly known as methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate, is an organic compound with the CAS number 15356-72-6. This compound exhibits a complex structure that includes a cyclohexene ring and an ester functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | Methyl 3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
| CAS Number | 15356-72-6 |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can influence enzyme activity through its ester group, which may undergo hydrolysis to release bioactive components that participate in metabolic pathways.
- Receptor Modulation : The cyclohexene structure may interact with specific receptors in biological systems, potentially modulating signaling pathways related to inflammation and cancer.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound has potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested :
- HCT116 (colon cancer)
- HePG2 (liver cancer)
- MCF7 (breast cancer)
The compound demonstrated significant cytotoxicity with IC50 values indicating effective doses for inhibiting cell growth:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 25.0 |
| HePG2 | 21.0 |
| MCF7 | 30.0 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
-
DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.
- Results : The compound showed a significant reduction in DPPH radical concentration at concentrations above 50 µg/mL.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds could inhibit malate dehydrogenase (MDH), suggesting potential for targeting metabolic pathways in cancer therapy .
- Cytotoxicity Evaluation : In a comparative study of various organic compounds against tumor cell lines, methyl 3-(2,6,6-trimethylcyclohexenyl) derivatives exhibited varying degrees of cytotoxicity and were identified as promising candidates for further pharmacological investigation .
属性
CAS 编号 |
15356-72-6 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
methyl 3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3 |
InChI 键 |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Key on ui other cas no. |
15356-72-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















